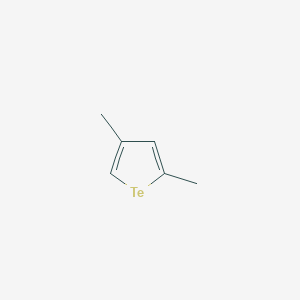
2,4-Dimethyltellurophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyltellurophene is an organotellurium compound characterized by a five-membered ring structure containing tellurium
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyltellurophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tellurium with 2,4-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyltellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in the ring can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Telluroxides and tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted tellurophenes depending on the reagents used.
Scientific Research Applications
2,4-Dimethyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique electronic properties.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials.
Mechanism of Action
The mechanism by which 2,4-Dimethyltellurophene exerts its effects is primarily through its interaction with molecular targets via its tellurium atom. The tellurium atom can participate in various bonding interactions, influencing the electronic properties of the compound. These interactions can modulate the activity of enzymes or other proteins, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2,4-Dimethylthiophene: Similar in structure but contains sulfur instead of tellurium.
2,4-Dimethylselenophene: Contains selenium instead of tellurium.
2,4-Dimethylpyrrole: Contains nitrogen instead of tellurium.
Uniqueness: 2,4-Dimethyltellurophene is unique due to the presence of tellurium, which imparts distinct electronic properties compared to its sulfur, selenium, and nitrogen analogs. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Properties
CAS No. |
115823-75-1 |
|---|---|
Molecular Formula |
C6H8Te |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
2,4-dimethyltellurophene |
InChI |
InChI=1S/C6H8Te/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 |
InChI Key |
OBCTXKCKRUTERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C[Te]1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)


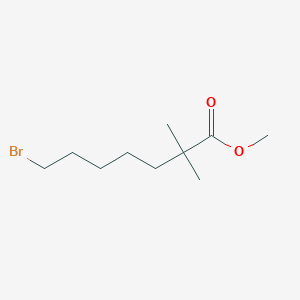
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)
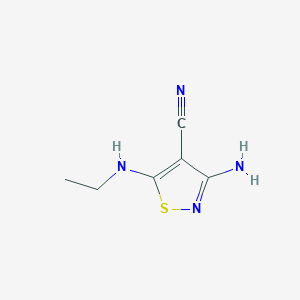

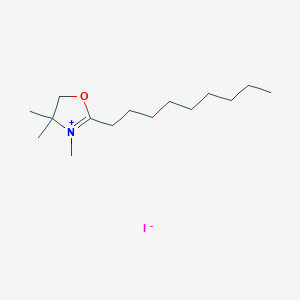



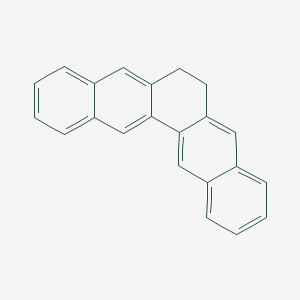
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
